Cas no 2171267-32-4 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
- EN300-1486410
- (2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
- 2171267-32-4
-
- Inchi: 1S/C24H28N2O5/c1-4-20(23(28)29)25-22(27)21(14(2)3)26-24(30)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-21H,4,13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t20-,21-/m1/s1
- InChI Key: NOKFHZWYOZAVPG-NHCUHLMSSA-N
- SMILES: O(C(N[C@@H](C(N[C@@H](C(=O)O)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 424.19982200g/mol
- Monoisotopic Mass: 424.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486410-1.0g |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1486410-100mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 100mg |
$678.0 | 2023-09-28 | ||
Enamine | EN300-1486410-2500mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1486410-250mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1486410-10000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 10000mg |
$3315.0 | 2023-09-28 | ||
Enamine | EN300-1486410-1000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-1486410-5000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1486410-50mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-1486410-500mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171267-32-4 | 500mg |
$739.0 | 2023-09-28 |
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid Related Literature
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
Additional information on (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
Professional Introduction to Compound with CAS No. 2171267-32-4 and Product Name: (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic Acid
Compound with the CAS number 2171267-32-4 and the product name (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid represents a significant advancement in the field of chemo-bio medicinal research. This compound, characterized by its complex and highly functionalized structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular framework of this compound incorporates several key structural motifs that contribute to its unique chemical properties and biological activities.
The core structure of this compound is built around a bifunctional amine moiety, which is further modified by a fluorenylmethoxycarbonyl (Fmoc) protecting group. This particular modification is strategically employed in peptide synthesis and drug development to facilitate controlled release and enhance stability during biological processes. The presence of the Fmoc group not only serves as a protective moiety but also allows for precise manipulation of the compound’s reactivity, making it an invaluable tool in synthetic chemistry.
Beyond the Fmoc group, the compound features a 3-methylbutanamidobutanoic acid backbone, which contributes to its solubility and bioavailability. This backbone is particularly interesting because it introduces a secondary amine group that can participate in hydrogen bonding interactions, a critical factor in the design of bioactive molecules. The stereochemistry of the compound, specifically the (2R) configuration, is also noteworthy as it influences the compound’s interactions with biological targets, including enzymes and receptors.
Recent research has highlighted the importance of fluorene-based derivatives in medicinal chemistry due to their enhanced photophysical properties and improved metabolic stability. The incorporation of the fluorenylmethoxycarbonyl group into this compound not only enhances its synthetic utility but also opens up possibilities for applications in photodynamic therapy and imaging techniques. These advancements are particularly relevant in the context of developing novel treatments for diseases that require targeted molecular interventions.
The biological activity of this compound has been extensively studied in recent years, with particular focus on its potential as an intermediate in the synthesis of bioactive peptides and peptidomimetics. The combination of the bifunctional amine moiety and the Fmoc protecting group makes it an ideal candidate for use in solid-phase peptide synthesis (SPPS), where it can serve as a versatile building block for constructing complex peptide sequences.
In addition to its role in peptide synthesis, this compound has shown promise as a precursor in the development of novel therapeutic agents. For instance, derivatives of this molecule have been investigated for their potential antimicrobial and anti-inflammatory properties. The unique structural features of this compound, including its fluorene derivative and amidobutanoic acid moiety, contribute to its ability to modulate biological pathways involved in these diseases.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, is essential to achieve the desired molecular architecture. These synthetic methodologies are critical not only for producing sufficient quantities of the compound for research purposes but also for ensuring that it meets the stringent quality standards required for pharmaceutical applications.
From a regulatory perspective, compounds like this one must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. This includes comprehensive toxicological studies, pharmacokinetic assessments, and interaction studies with biological targets. The complexity of this compound’s structure necessitates thorough characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its identity and purity.
The impact of this compound on future drug development cannot be overstated. Its unique structural features and versatile reactivity make it a valuable asset in the chemist’s toolbox, enabling researchers to explore new therapeutic avenues with greater precision. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
In conclusion, Compound with CAS No. 2171267-32-4 and product name (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid represents a significant advancement in chemo-bio medicinal research. Its complex structure, functionalized moieties, and potential applications in drug development underscore its importance as a tool for researchers exploring new therapeutic strategies. As further studies continue to uncover its full potential, this compound is poised to make substantial contributions to the field of medicinal chemistry.
2171267-32-4 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid) Related Products
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)




